molecular formula C13H10FN5S B5694804 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine

Cat. No. B5694804
M. Wt: 287.32 g/mol
InChI Key: ZAZMJIYPDQCKRI-UHFFFAOYSA-N
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Description

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine, also known as FPTP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FPTP is a pyridine-based compound that contains a tetrazole ring and a thiomethyl group.

Scientific Research Applications

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine has been reported to have potential applications in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a promising target for the treatment of type 2 diabetes and obesity. This compound has also been reported to inhibit the growth of cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine involves the inhibition of PTP1B activity. PTP1B is an enzyme that regulates insulin signaling, and its inhibition can improve insulin sensitivity and glucose metabolism. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory properties of this compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine in lab experiments include its specificity for PTP1B inhibition, its potential as an anticancer agent, and its anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further study to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine. One potential direction is to further investigate its potential as a treatment for type 2 diabetes and obesity. Another direction is to study its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of more potent and selective PTP1B inhibitors based on the structure of this compound is a promising avenue for future research.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its inhibition of PTP1B activity, anticancer properties, and anti-inflammatory effects make it a promising target for further study. However, further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine involves the reaction of 4-fluorophenylhydrazine with 2-bromo-5-(methylthio)pyridine in the presence of sodium azide and copper(I) iodide. The resulting product is then treated with potassium hydroxide to form this compound. This synthesis method has been reported in a research article by Liu et al. (2017).

properties

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5S/c14-10-4-6-12(7-5-10)19-13(16-17-18-19)20-9-11-3-1-2-8-15-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZMJIYPDQCKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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